Barbituric acid, 5-ethyl-5-(1-pyrrolidinyl)-
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Overview
Description
- Barbituric acid, with the chemical formula C₄H₄N₂O₃, is an organic compound based on a pyrimidine heterocyclic skeleton.
- It appears as white crystals and is odorless, soluble in water.
- Although barbituric acid itself is not pharmacologically active, it serves as the parent compound for barbiturate drugs .
Preparation Methods
- Barbituric acid can be synthesized through various routes:
- One common method involves the condensation of urea with malonic acid or its esters.
- The reaction proceeds under acidic conditions, leading to the formation of barbituric acid.
- Industrial production methods may involve large-scale synthesis using similar principles.
Chemical Reactions Analysis
- Barbituric acid undergoes several reactions:
Condensation Reaction: It reacts with aldehydes or ketones to form barbiturates (e.g., phenobarbital).
Oxidation: Barbituric acid can be oxidized to form alloxan, which is used in biochemical research.
Substitution: Halogenation of barbituric acid yields halogenated derivatives.
- Common reagents include alkyl halides, aldehydes, and strong oxidizing agents.
- Major products include various barbiturates used as sedatives, hypnotics, and anticonvulsants.
Scientific Research Applications
Medicine: Barbiturates derived from barbituric acid were historically used as sedatives and anesthetics.
Biochemistry: Alloxan, an oxidation product of barbituric acid, is used to induce diabetes in animal models.
Chemistry: Barbituric acid derivatives serve as building blocks for drug development.
Mechanism of Action
- Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system.
- They bind to GABA receptors, leading to increased chloride ion influx and neuronal inhibition.
- This results in sedation, hypnosis, and anticonvulsant effects.
Comparison with Similar Compounds
- Barbituric acid is unique due to its central role in the synthesis of barbiturates.
- Similar compounds include uracil, which shares a pyrimidine ring, but lacks the barbiturate functionality.
Properties
CAS No. |
116929-32-9 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-ethyl-5-pyrrolidin-1-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-2-10(13-5-3-4-6-13)7(14)11-9(16)12-8(10)15/h2-6H2,1H3,(H2,11,12,14,15,16) |
InChI Key |
NCVXWYAQFKGZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)N2CCCC2 |
Origin of Product |
United States |
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